Technical Monograph: Citral Dimethyl Acetal (CAS 3307-55-1)
Technical Monograph: Citral Dimethyl Acetal (CAS 3307-55-1)
Structural Elucidation, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary & Identity
CAS 3307-55-1 , chemically known as 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene , is the dimethyl acetal derivative of Citral. In the context of drug development and fine chemical synthesis, this molecule serves a critical role as a "masked" aldehyde. Unlike its parent aldehyde (Citral), which is prone to oxidation and polymerization, the acetal functionality offers robust stability under basic and neutral conditions, allowing for selective chemical modifications of the terpene backbone without compromising the carbonyl center.
This guide provides a comprehensive technical analysis of CAS 3307-55-1, focusing on its structural nomenclature, physicochemical profile, and validated synthetic methodologies.
Structural Elucidation & IUPAC Nomenclature
The IUPAC name 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene describes a precise stereochemical and functional arrangement. As a derivative of Citral, CAS 3307-55-1 typically exists as a mixture of two geometric isomers: (E)-isomer (Geranial dimethyl acetal) and (Z)-isomer (Neral dimethyl acetal) .
Nomenclature Breakdown
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1,1-Dimethoxy: Indicates two methoxy (-OCH₃) groups attached to the C1 position, defining the acetal functionality.
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3,7-Dimethyl: Methyl substituents located at carbons 3 and 7 of the octadiene chain.
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Octa-2,6-diene: An eight-carbon backbone containing double bonds at the C2 and C6 positions.
Isomeric Complexity
In high-precision pharmaceutical synthesis, distinguishing between the E (trans) and Z (cis) isomers is vital, as they possess distinct steric profiles that influence binding affinity and reaction kinetics.
Figure 1: Isomeric divergence in the synthesis of Citral Dimethyl Acetal.
Physicochemical Profile
The following data represents the standard physicochemical constants for high-purity (>95%) Citral Dimethyl Acetal.
| Property | Value | Unit | Condition |
| Molecular Formula | C₁₂H₂₂O₂ | - | - |
| Molecular Weight | 198.30 | g/mol | - |
| Boiling Point | 103 - 104 | °C | @ 9 mmHg |
| Density | 0.890 - 0.895 | g/mL | @ 25°C |
| Refractive Index | 1.450 - 1.455 | nD20 | @ 20°C |
| Flash Point | > 80 | °C | Closed Cup |
| Solubility | Soluble | - | Ethanol, Oils |
| Solubility | Insoluble | - | Water |
| Appearance | Clear Liquid | - | Colorless to Pale Yellow |
Synthetic Utility & Mechanism
The synthesis of CAS 3307-55-1 is a classic nucleophilic addition to a carbonyl group. However, in an industrial or pharmaceutical context, standard acid-catalyzed esterification with methanol is often insufficient due to water generation, which drives the equilibrium back toward the aldehyde.
Expert Insight: To ensure high yields (>90%) and prevent the formation of side products, the Trimethyl Orthoformate (TMOF) method is preferred. TMOF acts as a water scavenger, driving the reaction to completion irreversibly.
Reaction Mechanism (TMOF Route)
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Activation: The carbonyl oxygen of Citral is protonated by a Lewis or Brønsted acid catalyst (e.g., p-TsOH).
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Addition: Methanol (or methoxy group from TMOF) attacks the carbonyl carbon.
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Elimination: The TMOF consumes the water produced during acetalization, forming methyl formate and methanol, shifting the equilibrium entirely to the right.
Figure 2: Thermodynamic drive of acetal formation using Trimethyl Orthoformate.
Experimental Protocol: High-Yield Synthesis
Objective: Synthesis of 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene from Citral. Scale: 100 mmol (Laboratory Scale).
Reagents & Equipment
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Precursor: Citral (Neral/Geranial mix), 15.2 g (100 mmol).
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Reagent: Trimethyl Orthoformate (TMOF), 12.7 g (120 mmol).
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Solvent: Anhydrous Methanol (30 mL).
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Catalyst: p-Toluenesulfonic acid (p-TsOH), 0.19 g (1 mol%).
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Quench: Sodium Methoxide (0.5M in MeOH) or Saturated NaHCO₃.
Step-by-Step Methodology
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Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a thermometer. Flame-dry the glassware under nitrogen flow to ensure anhydrous conditions.
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Charging: Add Citral (15.2 g), Anhydrous Methanol (30 mL), and Trimethyl Orthoformate (12.7 g) to the flask.
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Catalysis: Cool the mixture to 0°C using an ice bath. Add p-TsOH (0.19 g) in one portion.
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Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.
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Validation: Monitor via TLC (Hexane:EtOAc 9:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the acetal spot (Rf ~0.8).
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Quenching: Once conversion is complete, add Sodium Methoxide solution dropwise until the pH is neutral/slightly basic (pH 7-8). This neutralizes the acid catalyst to prevent hydrolysis during workup.
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Workup: Concentrate the mixture under reduced pressure (Rotovap) to remove Methanol and Methyl Formate. Dilute the residue with Diethyl Ether (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL).
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Purification: Dry the organic layer over Anhydrous Na₂SO₄, filter, and concentrate. Distill the crude oil under high vacuum (approx. 100°C @ 9 mmHg) to obtain the pure acetal.
Applications in Drug Development
The primary utility of CAS 3307-55-1 in pharmaceutical chemistry lies in its ability to act as a robust protecting group .
Precursor for Isoprenoid Pharmaceuticals
Citral dimethyl acetal is a key intermediate in the synthesis of Vitamin A (Retinol) and Vitamin E (Tocopherol) analogues.
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Mechanism: The acetal protects the C1 aldehyde during aggressive alkylation reactions occurring at the C6-C7 double bond or during chain elongation steps (e.g., Wittig reactions).
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Deprotection: The aldehyde is regenerated quantitatively using dilute aqueous acid (e.g., 5% HCl in THF) at the final stage of synthesis.
Stability Advantage
Aldehydes like Citral are susceptible to Aldol condensation and oxidation (to Geranic acid) under basic or oxidative conditions. The dimethyl acetal is stable in basic media (e.g., Lithium Diisopropylamide - LDA), allowing for deprotonation and functionalization of the carbon skeleton that would otherwise destroy the parent aldehyde.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24191, Citral dimethyl acetal. Retrieved from [Link]
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The Good Scents Company. Citral Dimethyl Acetal: Organoleptic and Chemical Properties. Retrieved from [Link]
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NIST Chemistry WebBook. Citral Dimethyl Acetal Mass Spectrometry Data. Retrieved from [Link]
